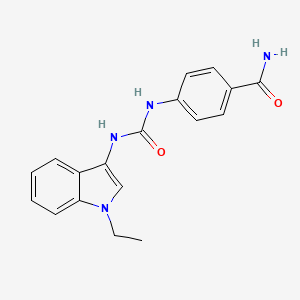
4-(3-(1-ethyl-1H-indol-3-yl)ureido)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-(1-ethyl-1H-indol-3-yl)ureido)benzamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications
作用机制
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities . The exact nature of these interactions and changes would depend on the specific target and the biological activity .
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may affect multiple pathways. The downstream effects of these pathway alterations would likely be diverse and dependent on the specific biological activity being exerted.
Result of Action
Given the various biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(1-ethyl-1H-indol-3-yl)ureido)benzamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis method.
Introduction of the Ethyl Group: The ethyl group can be introduced at the 1-position of the indole ring through alkylation reactions.
Urea Formation: The urea moiety can be introduced by reacting the ethyl-substituted indole with an isocyanate derivative.
Benzamide Formation: The final step involves the reaction of the urea derivative with a benzoyl chloride derivative to form the benzamide moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the aforementioned synthetic routes. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial methods may incorporate continuous flow processes and automated systems to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
4-(3-(1-ethyl-1H-indol-3-yl)ureido)benzamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: The compound can undergo reduction reactions, particularly at the urea and benzamide moieties, to form corresponding amines.
Substitution: The compound can participate in substitution reactions, particularly at the benzamide moiety, where the amide group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
Oxidation: Oxidation of the indole ring can lead to the formation of indole-2,3-diones and other oxidized derivatives.
Reduction: Reduction of the urea and benzamide moieties can result in the formation of corresponding amines.
Substitution: Substitution reactions can yield a variety of derivatives with different functional groups attached to the benzamide moiety.
科学研究应用
4-(3-(1-ethyl-1H-indol-3-yl)ureido)benzamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound can be used in biological studies to investigate its effects on various biological systems. It may serve as a probe to study specific biochemical pathways.
Medicine: The compound has potential therapeutic applications due to its biological activity. It may be investigated for its potential as a drug candidate for various diseases.
Industry: The compound can be used in the development of new materials and products. Its unique properties may make it suitable for use in various industrial applications.
相似化合物的比较
Similar Compounds
4-(3-(1H-indol-3-yl)ureido)benzamide: Similar structure but lacks the ethyl group at the 1-position of the indole ring.
4-(3-(1-methyl-1H-indol-3-yl)ureido)benzamide: Similar structure but has a methyl group instead of an ethyl group at the 1-position of the indole ring.
4-(3-(1-ethyl-1H-indol-3-yl)ureido)benzoic acid: Similar structure but has a carboxylic acid group instead of a benzamide moiety.
Uniqueness
4-(3-(1-ethyl-1H-indol-3-yl)ureido)benzamide is unique due to the presence of the ethyl group at the 1-position of the indole ring and the combination of the urea and benzamide moieties. This unique structure may confer distinct biological activities and chemical properties compared to similar compounds.
属性
IUPAC Name |
4-[(1-ethylindol-3-yl)carbamoylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-2-22-11-15(14-5-3-4-6-16(14)22)21-18(24)20-13-9-7-12(8-10-13)17(19)23/h3-11H,2H2,1H3,(H2,19,23)(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKHTXMAQVCRIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(methylsulfanyl)-N-({2-[(morpholin-4-yl)methyl]phenyl}methyl)pyridine-3-carboxamide](/img/structure/B2942451.png)
![8-Chloroimidazo[1,2-a]pyridin-3-amine](/img/structure/B2942452.png)
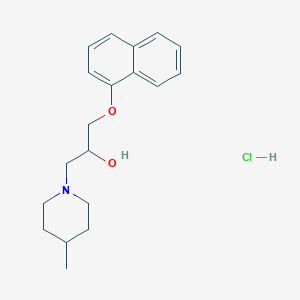
![N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2942458.png)
![3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2942459.png)
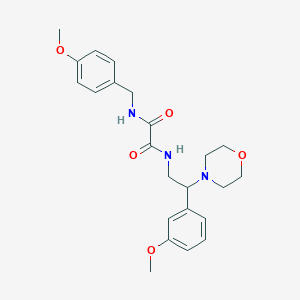
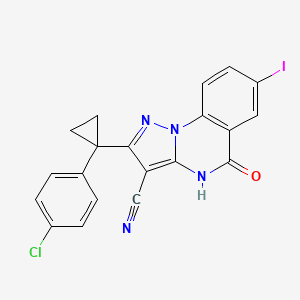
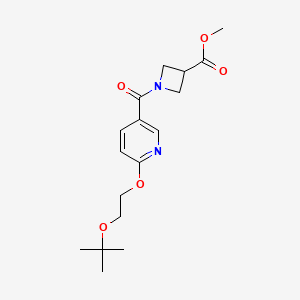
![N-(4-methoxyphenyl)-7-(4-methylphenyl)-2-oxo-2H,3H,5H,6H,7H-thiopyrano[2,3-d][1,3]thiazole-6-carboxamide](/img/structure/B2942463.png)
![3-[[Methyl(sulfamoyl)amino]methyl]-2,3-dihydro-1,4-benzodioxine](/img/structure/B2942468.png)
![N-butyl-4-[2-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide](/img/structure/B2942469.png)

![N-[4-(sec-butyl)phenyl]-2-(4-phenylpiperazino)acetamide](/img/structure/B2942472.png)
![5-Phenyl-2-[(phenylsulfonyl)methyl]-1,3-cyclohexanedione](/img/structure/B2942473.png)
